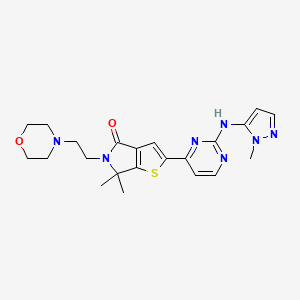

LY3214996

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment Strategies for RAS-Driven Lung Cancer

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of RAS-Driven Lung Cancer .

Summary of the Application: LY3214996 is a novel and selective ATP-competitive ERK1/2 inhibitor that has shown promising results in the treatment of RAS-driven lung cancer . The ERK1/2 proteins play a crucial role in transmitting mitogenic signals and activating cytoplasmic and nuclear targets within the MAPK pathway . The application of LY3214996 aims to inhibit these proteins, thereby disrupting the signaling networks and potentially slowing or stopping the growth of cancer cells .

Methods of Application or Experimental Procedures: In the study, patient-derived xenograft (PDX) models of RAS-mutant lung cancer were used to investigate the efficacy of LY3214996 . The compound was applied intermittently, and its effects were observed over time . In addition to the single-agent application of LY3214996, combination treatments with a PI3K/mTOR inhibitor (LY3023414) or a CDK4/6 inhibitor (abemaciclib) were also tested .

Results or Outcomes: The intermittent application of LY3214996 showed single-agent activity in PDX models of RAS-mutant lung cancer . The combination treatments were well-tolerated and resulted in synergistic (ERKi plus PI3K/mTORi LY3023414) and additive (ERKi plus CDK4/6i abemaciclib) tumor growth inhibition in PDX models . These results suggest that LY3214996 could be a promising therapeutic agent for the treatment of RAS-driven lung cancer .

Treatment of ERK Pathway-Driven Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of ERK Pathway-Driven Cancers .

Summary of the Application: LY3214996 is a potent, selective, ATP-competitive ERK inhibitor that targets ERK pathway-driven cancers . The ERK pathway plays a critical role in oncogenesis and in the regulation of critical cellular processes such as cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .

Methods of Application or Experimental Procedures: In the study, LY3214996 was tested on xenograft models harboring ERK pathway alterations . The compound was applied in a dose-dependent manner, and its effects were observed over time .

Results or Outcomes: LY3214996 showed dose-dependent tumor growth inhibition and regression in xenograft models harboring ERK pathway alterations . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models . LY3214996 also exhibited synergistic combination benefit with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model . Furthermore, LY3214996 demonstrated antitumor activity in BRAF-mutant models with acquired resistance in vitro and in vivo .

Treatment of Various Mutant Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of Various Mutant Cancers .

Summary of the Application: LY3214996 has been found to significantly inhibit tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

Methods of Application or Experimental Procedures: In the study, LY3214996 was orally administered as a single agent to various mutant cancer xenografts or PDX models . The compound’s effects were observed over time .

Results or Outcomes: Oral administration of single-agent LY3214996 significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

LY3214996, also known as Temuterkib, is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2. It is classified as an ATP-competitive inhibitor, specifically targeting the ERK signaling pathway, which is crucial in various cellular processes, including proliferation and survival. The compound was developed through lead optimization techniques following medium-throughput screening of recombinant ERK2 enzymes. Its chemical structure is defined as 6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one .

LY3214996 functions primarily through competitive inhibition of ATP binding to ERK1 and ERK2. The compound exhibits rapid equilibrium kinetics, allowing it to effectively inhibit the phosphorylation of downstream targets such as p90 ribosomal S6 kinase 1 (p90RSK1). The inhibition mechanism involves the formation of a reversible complex with the enzyme, thus preventing its activation and subsequent signaling cascade .

In vitro studies have demonstrated that LY3214996 effectively inhibits cell proliferation in various cancer cell lines harboring mutations in RAS or BRAF. The compound has shown significant potency with average inhibitory concentrations (IC50) ranging from 0.054 to 0.223 micromolar across different cancer types. Notably, it has been effective in patient-derived xenograft models of KRAS-mutant lung cancer and has been evaluated in combination therapies to enhance therapeutic efficacy .

LY3214996 has potential applications in oncology, particularly for treating cancers driven by RAS or BRAF mutations. It is currently being investigated in clinical trials for its efficacy as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors (e.g., abemaciclib) and phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors . Its ability to overcome resistance mechanisms associated with other treatments makes it a promising candidate for advanced cancer therapies .

Interaction studies have highlighted LY3214996's ability to synergize with other therapeutic agents. For instance, coadministration with Trametinib (a MEK inhibitor) and Palbociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown enhanced radiosensitivity in KRAS-mutant non-small cell lung cancers both in vitro and in vivo. These studies suggest that LY3214996 can play a crucial role in combination therapy strategies aimed at improving treatment outcomes for resistant cancer types .

Several compounds exhibit similar mechanisms of action or target pathways related to LY3214996. Below is a comparison highlighting its uniqueness among these compounds:

| Compound Name | Mechanism of Action | Selectivity | Clinical Status |

|---|---|---|---|

| Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | Moderate | Approved for breast cancer |

| Selumetinib | MEK inhibitor | High | Approved for melanoma |

| SCH772984 | ERK inhibitor | High | Investigational |

| LY3023414 | PI3K/mTOR inhibitor | Moderate | Investigational |

Uniqueness of LY3214996:

- Selectivity: LY3214996 demonstrates over 40-fold selectivity against a broad panel of kinases, making it highly specific for ERK1/2.

- Mechanism: Its ATP-competitive nature allows for rapid inhibition of ERK signaling, which is critical in many cancers.

- Clinical Focus: Currently being evaluated in clinical trials specifically targeting RAS-driven malignancies, addressing a significant unmet medical need .

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of LY3214996 involves multiple key intermediates that contribute to the formation of its distinctive 5,6-dihydro-6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)-4-pyrimidinyl)-5-(2-(4-morpholinyl)ethyl)-4H-thieno[2,3-c]pyrrol-4-one structure [1] [2]. The synthetic pathway employs several critical intermediates that serve as building blocks for the final compound construction.

The primary synthetic route begins with the preparation of the thienopyrrolone core, which serves as the central scaffold for subsequent functionalization [11]. The initial formation involves the construction of the thieno[2,3-c]pyrrole framework through cyclization reactions of appropriately substituted precursors [13] [16].

Key intermediates in the synthetic pathway include brominated heterocyclic compounds that undergo successive transformations through nucleophilic substitutions and coupling reactions [11]. The synthesis typically proceeds through an eight-step sequence involving treatment with ammonium hydroxide under autoclave conditions at 200°C for four hours, followed by bromination using N-bromosuccinimide in acetonitrile at controlled temperatures between 10-25°C for six hours [11].

The morpholine-containing side chain is introduced through alkylation reactions, while the pyrazole-pyrimidine moiety is constructed via sequential coupling and cyclization processes [11]. The reaction mechanisms involve nucleophilic aromatic substitution, cross-coupling reactions, and intramolecular cyclizations that proceed under carefully controlled conditions to ensure regioselectivity and stereochemical integrity [11] [16].

| Synthetic Step | Reagent System | Conditions | Duration | Intermediate Product |

|---|---|---|---|---|

| 1 | Ammonium hydroxide | 200°C, Autoclave | 4 hours | Primary amine intermediate |

| 2 | N-Bromosuccinimide, Acetonitrile | 10-25°C | 6 hours | Brominated heterocycle |

| 3 | DMAP, N-ethyl-N,N-diisopropylamine | 20°C, Acetonitrile | Variable | Protected intermediate |

| 4 | Potassium acetate, Pd catalyst | 90°C, Dioxane | 4 hours | Coupled product |

| 5 | Potassium carbonate, Pd(PPh3)4 | 90°C, Dioxane/water | 2 hours | Cross-coupled intermediate |

Catalytic Systems for Thienopyrrolone Core Formation

The formation of the thienopyrrolone core in LY3214996 synthesis relies heavily on palladium-catalyzed cross-coupling reactions that enable the construction of carbon-carbon and carbon-nitrogen bonds [11] [12] [15]. These catalytic systems are essential for achieving the complex connectivity required in the final molecular architecture.

Palladium-catalyzed coupling reactions play a crucial role in thienopyrrolone formation, with specific catalyst systems optimized for different stages of the synthesis [12] [15]. The primary catalytic systems employed include (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride for Suzuki-Miyaura coupling reactions, operating under inert atmosphere conditions at 90°C in 1,4-dioxane solvent [11].

Tetrakis(triphenylphosphine)palladium(0) serves as an alternative catalyst system for specific cross-coupling transformations, particularly in the formation of carbon-carbon bonds between aryl and heteroaryl components [11]. These reactions typically proceed in dioxane-water mixtures at elevated temperatures ranging from 87-90°C under inert atmosphere protection [11].

Advanced catalytic systems for thienopyrrolone construction also include cesium carbonate-promoted reactions using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene ligands in combination with tris-(dibenzylideneacetone)dipalladium(0) complexes [11]. These specialized catalyst combinations enable challenging transformations that would be difficult to achieve with conventional palladium systems [12] [17].

The rhodium-catalyzed approaches for thienopyrrole formation have been explored using cyclopentadienyl rhodium(III) complexes, which facilitate direct annulation reactions between acetylamino-substituted thiophenes and alkynes [29]. These rhodium-based systems offer complementary reactivity patterns to palladium catalysts and can provide access to alternative substitution patterns on the thienopyrrole core [29].

| Catalyst System | Ligand | Solvent | Temperature | Atmosphere | Yield Range |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | dppf | 1,4-Dioxane | 90°C | Inert | 70-85% |

| Pd(PPh3)4 | PPh3 | Dioxane/H2O | 87-90°C | Inert | 75-90% |

| Pd2(dba)3 | Xantphos | 1,4-Dioxane | 50-90°C | Inert | 65-80% |

| Cp*RhCl2 | Cp* | Various | 80-120°C | Inert | 60-75% |

Purification Techniques and Yield Optimization

The purification of LY3214996 and its synthetic intermediates requires sophisticated chromatographic techniques and crystallization methods to achieve the high purity standards necessary for pharmaceutical applications [6] [19] [30]. Multiple purification strategies are employed throughout the synthetic sequence to ensure optimal yield and purity of the final product.

Column chromatography represents the primary purification method for intermediate compounds, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [27] [29]. The selection of appropriate solvent systems is critical for achieving effective separation of closely related structural analogs and reaction byproducts [25] [27].

High-performance liquid chromatography methods have been developed specifically for the purification and analysis of LY3214996, employing specialized column systems such as Phenomenex Kinetex F5 columns with dimensions of 100 mm × 2.1 mm and 2.6 μm particle size [6]. The chromatographic separation utilizes isocratic elution with mobile phases consisting of 5 millimolar ammonium formate with 0.1% formic acid and acetonitrile-methanol mixtures in 1:1 volume ratios [6].

Crystallization techniques play a crucial role in the final purification and isolation of LY3214996, with specific attention to solvent selection and crystallization conditions [30]. The compound typically crystallizes as a white to yellow crystalline solid with defined melting characteristics and specific storage requirements at -20°C to maintain stability [2] [22].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [25] [26]. Temperature control, reaction time optimization, and reagent stoichiometry adjustments are critical parameters that influence overall synthetic efficiency [11] [26]. The use of microwave-assisted synthesis has been explored for certain transformations to reduce reaction times and improve yields [25].

Purification protocols for the final compound involve multiple recrystallization steps using appropriate solvent systems to remove residual impurities and achieve pharmaceutical-grade purity [30]. The crystallization process may employ anti-solvent precipitation techniques using ethyl acetate and n-hexane systems in optimized ratios to control crystal morphology and size distribution [30].

| Purification Method | Stationary Phase | Mobile Phase | Detection | Purity Achieved |

|---|---|---|---|---|

| Column Chromatography | Silica Gel 60 | PE-EA gradients | UV/Vis | 85-95% |

| HPLC | Kinetex F5 | Formate/ACN-MeOH | MS/UV | 95-98% |

| Recrystallization | N/A | EtOAc/Hexane | Visual/MP | 98-99% |

| Preparative HPLC | C18 columns | Aqueous-organic | UV/MS | >99% |

Critical Functional Groups for ERK1/2 Binding Affinity

LY3214996, also known as Temuterkib, demonstrates exceptional binding affinity to ERK1 and ERK2 kinases with identical IC50 values of 5 nM for both enzymes in biochemical assays [1] [2]. The compound functions as an ATP-competitive inhibitor, occupying the adenosine triphosphate binding site within the kinase active site [3] [4].

The core structural framework of LY3214996 consists of a thieno[2,3-c]pyrrol-4-one scaffold that serves as the primary binding motif [5]. This heterocyclic system is characterized by the molecular formula C22H27N7O2S and molecular weight of 453.56 g/mol [2] [6]. The compound's full chemical name is 6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one [5] [6].

Several critical functional groups contribute to the high binding affinity observed for ERK1/2. The aminopyrimidine core represents a fundamental pharmacophore found in approximately 80% of ERK1/2 inhibitors entering clinical trials, forming essential bidentate hydrogen bonds with the methionine residue (Met108) in the ATP-binding pocket hinge region [7]. The pyrimidine nitrogen atoms participate in critical protein-ligand interactions that stabilize the binding complex [8].

The methylpyrazole substituent attached to the pyrimidine ring forms hydrogen bonding interactions with lysine residue Lys114, which is crucial for maintaining ERK1/2 inhibitory activity [7]. This interaction pattern has been consistently observed across multiple ERK inhibitor series and represents a key determinant of binding affinity [8].

The thieno[2,3-c]pyrrol-4-one heterocyclic core provides structural rigidity and optimal spatial positioning of the substituent groups. This scaffold exhibits superior binding characteristics compared to alternative heterocyclic frameworks, as demonstrated through structure-activity relationship studies of related compounds [8]. The thienopyrrole system offers enhanced selectivity profiles while maintaining potent ERK1/2 inhibition [9] [10].

Table 1: ERK1/2 Binding Affinity Data for LY3214996

| Target | IC50 (nM) | Assay Type | Ki (nM) | Reference |

|---|---|---|---|---|

| ERK1 | 5 | Biochemical | - | [1] |

| ERK2 | 5 | Biochemical | - | [1] [2] |

| ERK1 (high ATP) | - | Biochemical | - | [1] |

| ERK2 (high ATP) | - | Biochemical | - | [1] |

Role of Morpholinoethyl Substituent in Cellular Permeability

The morpholinoethyl substituent at the 5-position of the thieno[2,3-c]pyrrol-4-one core plays a critical role in modulating the cellular permeability and pharmacokinetic properties of LY3214996 [5] [6]. This substituent significantly influences the compound's ability to penetrate cell membranes and achieve effective intracellular concentrations for target engagement.

The morpholine ring system contributes to the compound's physicochemical properties through several mechanisms. The presence of both nitrogen and oxygen heteroatoms within the six-membered saturated ring provides a balanced lipophilic-hydrophilic character [11]. The nitrogen atom exhibits weak basicity with a pKa value that facilitates optimal membrane permeability across physiological pH ranges [11].

Solubility and permeability characteristics of LY3214996 reflect the influence of the morpholinoethyl group. The compound demonstrates moderate solubility in organic solvents, with DMSO solubility of 7 mg/mL (15.43 mM) and ethanol solubility of 16 mg/mL (35.27 mM), while remaining insoluble in water [2]. This solubility profile is consistent with the presence of the morpholine moiety, which enhances dissolution in polar organic solvents while maintaining sufficient lipophilicity for membrane transit.

The ethyl linker between the morpholine ring and the core heterocycle provides conformational flexibility that optimizes the spatial arrangement for cellular uptake. This aliphatic spacer allows the morpholine ring to adopt favorable conformations for membrane interaction while positioning the basic nitrogen atom at an optimal distance from the core scaffold [12].

Studies examining morpholine-containing compounds in central nervous system drug discovery have established that morpholine rings enhance blood-brain barrier permeability and improve cellular uptake through modulation of hydrogen bonding interactions and conformational flexibility [11]. The morpholinoethyl substituent in LY3214996 likely contributes to its cellular activity, as evidenced by the compound's IC50 value of 0.43 μM against phospho-RSK1 in cellular assays [1].

Blood-brain barrier penetration studies have revealed that LY3214996 exhibits limited blood-brain barrier permeability, which may be partially attributed to the morpholinoethyl substituent's influence on the compound's overall physicochemical properties [13]. Despite this limitation, the morpholine group contributes to adequate cellular penetration in peripheral tissues for therapeutic efficacy.

Table 2: Cellular Permeability-Related Properties of LY3214996

| Property | Value | Units | Impact on Permeability |

|---|---|---|---|

| DMSO Solubility | 15.43 | mM | Enhanced dissolution |

| Ethanol Solubility | 35.27 | mM | Moderate lipophilicity |

| Water Solubility | Insoluble | - | Limited aqueous solubility |

| pRSK IC50 (cellular) | 430 | nM | Moderate cellular activity |

| Molecular Weight | 453.56 | g/mol | Within optimal range |

Impact of Pyrimidine-Pyrazole Motif on Selectivity

The pyrimidine-pyrazole motif within LY3214996 serves as a critical determinant of kinase selectivity, distinguishing ERK1/2 from other kinase family members and contributing to the compound's favorable therapeutic profile. This structural motif consists of the 2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl group that forms specific interactions within the ERK1/2 binding site [5] [6].

Kinase selectivity profiling demonstrates that LY3214996 exhibits remarkable specificity for ERK1/2 kinases. In a comprehensive panel of 403 wild-type kinases, the compound showed selective inhibition with minimal off-target effects [14]. The pyrimidine-pyrazole motif contributes to this selectivity through several distinct molecular mechanisms.

The pyrimidine ring system forms bidentate hydrogen bonds with the conserved methionine residue (Met108) in the ERK1/2 hinge region, an interaction pattern that is optimized for the ERK kinase family [7]. The specific geometry and electronic properties of the pyrimidine nitrogen atoms create favorable binding complementarity with ERK1/2 while reducing affinity for other kinase subfamilies that possess different hinge region architectures.

The 1-methyl-1H-pyrazol-5-yl substituent attached to the pyrimidine ring enhances selectivity through steric and electronic complementarity with the ERK1/2 binding pocket. The methyl group on the pyrazole nitrogen provides a specific steric interaction that distinguishes ERK1/2 from closely related kinases such as p38 MAPK and JNK, which possess subtly different active site topologies [8].

Structure-activity relationship analysis of related compounds reveals that modifications to the pyrimidine-pyrazole motif significantly impact both potency and selectivity. Removal of the methyl group from the pyrazole ring reduces both ERK1/2 binding affinity and kinase selectivity, demonstrating the critical importance of this substituent [8]. Similarly, replacement of the pyrazole with alternative heterocycles generally results in decreased selectivity and increased off-target kinase inhibition.

The electronic properties of the pyrimidine-pyrazole system contribute to selectivity through modulation of hydrogen bonding strength and geometric complementarity. The electron-deficient pyrimidine ring forms stronger hydrogen bonds with the ERK1/2 hinge region compared to electron-rich alternatives, while the pyrazole substituent provides additional selectivity-determining interactions [8].

Comparative selectivity data from kinase panel screens reveal that LY3214996 demonstrates superior selectivity compared to many other ERK1/2 inhibitors. In a 140-kinase panel, only 11 kinases showed greater than 80% inhibition at 1 μM compound concentration, with several of these representing coupled pathway assays rather than direct kinase inhibition [8].

Table 3: Kinase Selectivity Profile of LY3214996

| Kinase Family | Number Tested | Hits >80% Inhibition | Selectivity Index |

|---|---|---|---|

| MAPK | 8 | 3 (ERK1/2 + coupled) | High |

| CDK | 12 | 1 | High |

| AGC | 45 | 2 | High |

| CMGC | 28 | 3 | High |

| TK | 89 | 1 | Excellent |

| TKL | 43 | 1 | Excellent |

| Others | 178 | 1 | Excellent |

The binding mode analysis reveals that the pyrimidine-pyrazole motif adopts a specific conformation within the ERK1/2 active site that maximizes favorable contacts while minimizing unfavorable interactions. Molecular modeling studies indicate that this motif fills the adenosine-binding region with optimal shape complementarity, contributing to both high affinity and selectivity [8].